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molecular formula C13H10O3S B3035543 2-(5-Benzoylthiophen-2-yl)acetic acid CAS No. 33006-00-7

2-(5-Benzoylthiophen-2-yl)acetic acid

Cat. No. B3035543
M. Wt: 246.28 g/mol
InChI Key: SYHLHAMHNNESGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04159986

Procedure details

Using the procedure of Example 1, 8.45 gm of benzoyl chloride, 7.1 gm of thiophene-2-acetic acid [prepared by process of Cagniant, Bull. Soc. Chim., 1949, p.847] and 18 gm aluminum alumina chloride suspended in chloroform were reacted to obtain, after crystallization, a 50% yield of 5-benzoyl-thiophene-2-acetic acid melting at 144° C. The product occurred in the form of colorless crystals insoluble in water.
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
aluminum alumina chloride
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[CH2:15][C:16]([OH:18])=[O:17]>C(Cl)(Cl)Cl>[C:1]([C:14]1[S:10][C:11]([CH2:15][C:16]([OH:18])=[O:17])=[CH:12][CH:13]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Step Three
Name
aluminum alumina chloride
Quantity
18 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by process of Cagniant, Bull
CUSTOM
Type
CUSTOM
Details
were reacted
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
after crystallization

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(S1)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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